

CAS number 32176-94-6 properties and structure

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Compound of Interest

Compound Name:	2,5-Dimethoxy-4-methylbenzoic acid
CAS No.:	32176-94-6
Cat. No.:	B1601618

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An In-depth Technical Guide to **2,5-Dimethoxy-4-methylbenzoic Acid** (CAS 32176-94-6)[1]

PART 1: EXECUTIVE SUMMARY

2,5-Dimethoxy-4-methylbenzoic acid (CAS 32176-94-6) is a specialized aromatic carboxylic acid serving as a critical scaffold in medicinal chemistry and organic synthesis.[2] It is structurally characterized by a toluene core functionalized with two methoxy groups at the 2- and 5-positions and a carboxylic acid moiety at the 1-position.

This compound is primarily utilized as a late-stage intermediate in the synthesis of phenethylamine-based ligands for serotonin receptors (specifically 5-HT2A and 5-HT2C), including the well-known "2C" and "DOx" families of psychoactive research chemicals. Beyond neuropharmacology, it serves as a versatile building block for constructing complex heterocyclic systems and radiolabeled tracers for Positron Emission Tomography (PET).

Key Technical Highlights:

- Chemical Role: Precursor for amides, esters, and phenethylamines.

- Primary Application: Structure-Activity Relationship (SAR) studies of serotonergic signaling.
- Stability: Stable under standard laboratory conditions; sensitive to strong oxidizers.[3]

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES

The following data consolidates the structural and physical constants of CAS 32176-94-6.

Table 1: Chemical Identity & Constants

Property	Data
CAS Number	32176-94-6
IUPAC Name	2,5-Dimethoxy-4-methylbenzoic acid
Synonyms	2,5-Dimethoxy-p-toluic acid; 4-Methyl-2,5-dimethoxybenzoic acid
Molecular Formula	C ₁₀ H ₁₂ O ₄
Molecular Weight	196.20 g/mol
SMILES	<chem>COC1=CC(C)=C(OC)C=C1C(=O)O</chem>
InChI Key	A342983 (Internal Ref) / Calculated from structure
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethanol, Chloroform; Sparingly soluble in water
Acidity (pKa)	~4.2 (Predicted based on benzoic acid derivatives)

Structural Analysis

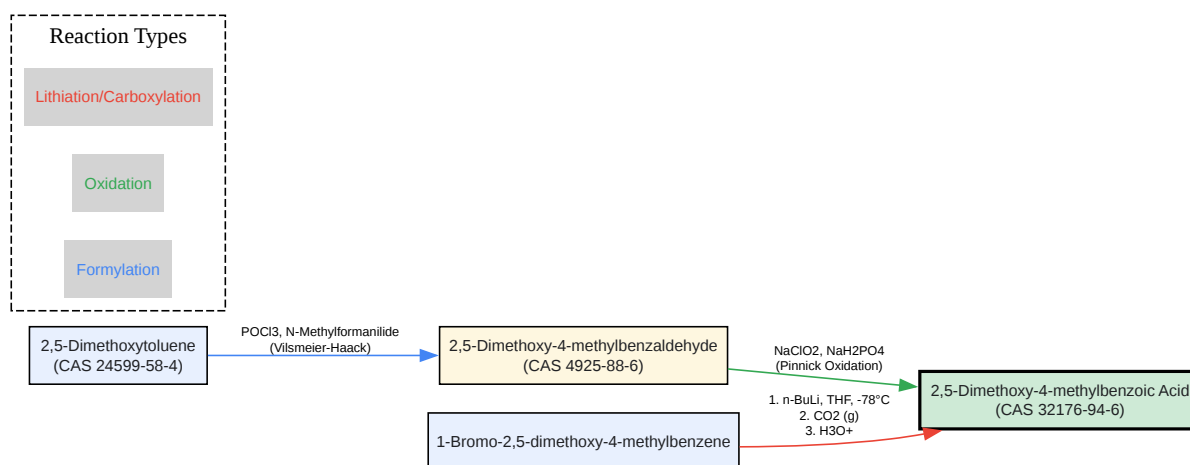
The molecule features a 1,2,4,5-tetrasubstituted benzene ring. The para-arrangement of the methyl group relative to the carboxylic acid, combined with the electron-donating methoxy groups at the ortho and meta positions (relative to the acid), creates an electron-rich aromatic

system. This electronic density makes the ring susceptible to electrophilic aromatic substitution if the acid group is not deactivated, but the carboxylic acid moiety generally directs further functionalization to the amide or ester derivatives.

PART 3: SYNTHETIC PATHWAYS

The synthesis of **2,5-dimethoxy-4-methylbenzoic acid** typically proceeds via the oxidation of its corresponding aldehyde or through lithiation of the aryl bromide. The Aldehyde Oxidation Route is preferred for scale and safety in a standard laboratory setting.

Pathway Diagram



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Caption: Figure 1. Primary synthetic strategies for accessing CAS 32176-94-6. The Vilsmeier-Haack/Pinnick sequence is the industry standard.

PART 4: DETAILED EXPERIMENTAL PROTOCOLS

This section details the Pinnick Oxidation of 2,5-dimethoxy-4-methylbenzaldehyde. This method is chosen for its mild conditions, high yield, and lack of toxic heavy metal byproducts (unlike KMnO_4 or Chromium oxidations).

Protocol: Pinnick Oxidation of 2,5-Dimethoxy-4-methylbenzaldehyde

Objective: Selective oxidation of the aldehyde moiety to the carboxylic acid without affecting the electron-rich aromatic ring.

Reagents:

- 2,5-Dimethoxy-4-methylbenzaldehyde (1.0 equiv)
- Sodium Chlorite (NaClO_2 , 80% tech grade, 1.5 equiv)
- Sodium Dihydrogen Phosphate (NaH_2PO_4 , 1.2 equiv)
- 2-Methyl-2-butene (Scavenger, 5.0 equiv)
- tert-Butanol (t-BuOH) / Water (3:1 v/v solvent mixture)

Workflow:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol) in 40 mL of t-BuOH. Add 10 mL of water and the 2-methyl-2-butene (50 mmol).
 - Note: 2-Methyl-2-butene acts as a scavenger for hypochlorous acid (HOCl) generated in situ, preventing chlorination of the aromatic ring.
- Oxidant Addition: Dissolve NaClO_2 (15 mmol) and NaH_2PO_4 (12 mmol) in 15 mL of water. Add this solution dropwise to the stirring aldehyde mixture over 15 minutes at room temperature.
 - Observation: The reaction mixture may turn slight yellow but should remain homogeneous.
- Reaction: Stir the mixture vigorously at room temperature for 2–4 hours. Monitor reaction progress by TLC (eluent: Hexane/Ethyl Acetate 3:1). The aldehyde spot (higher R_f) should disappear, replaced by the acid spot (lower R_f , streaks on silica).

- Workup:
 - Concentrate the mixture under reduced pressure to remove t-BuOH.
 - Dilute the aqueous residue with 20 mL water and basify to pH 10 with 1M NaOH (to dissolve the acid as its sodium salt).
 - Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted aldehyde or neutral impurities.
 - Acidify the aqueous layer carefully with 1M HCl to pH 2. The product should precipitate as a white solid.[4]
- Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.
- Purification: Recrystallization from Ethanol/Water or Ethyl Acetate/Hexane if necessary.

Yield Expectation: 85–95%.

PART 5: ANALYTICAL CHARACTERIZATION

To validate the identity of CAS 32176-94-6, researchers should verify the following spectral signatures.

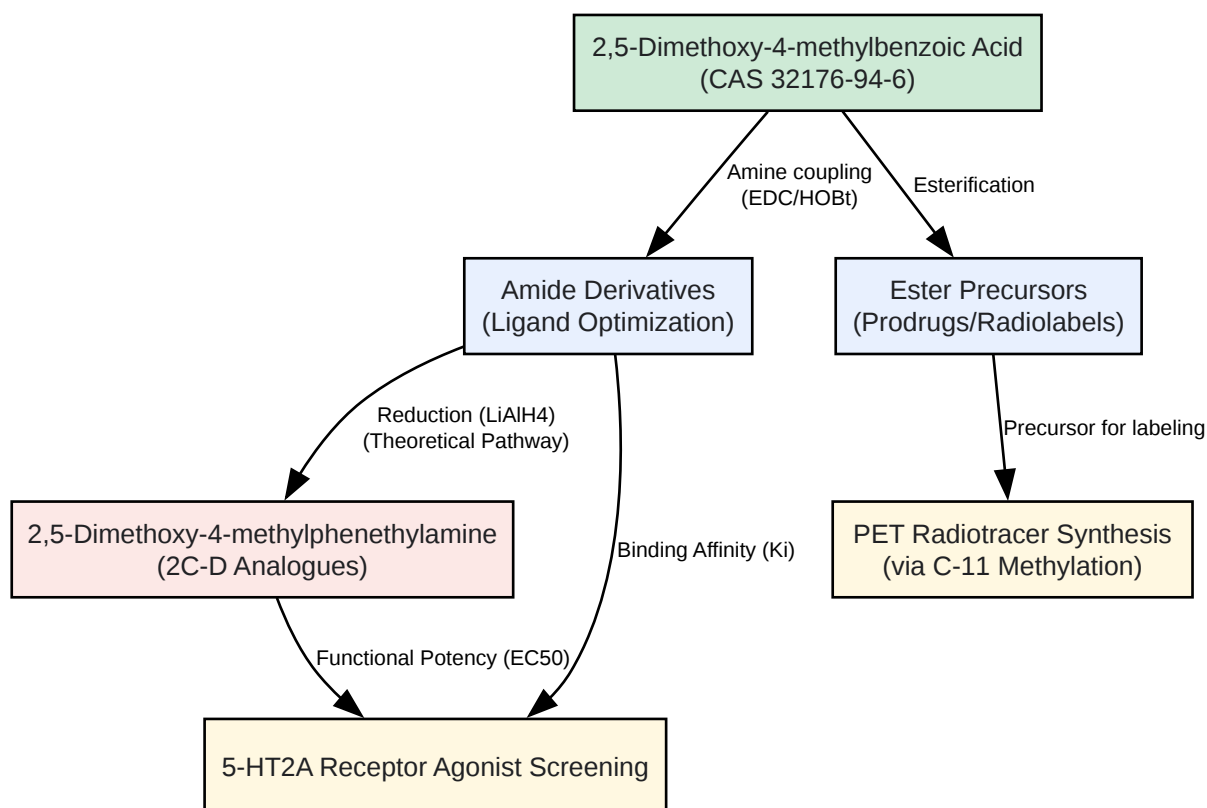
Table 2: Expected NMR & MS Data

Technique	Signal Assignment
^1H NMR (400 MHz, DMSO- d_6)	δ 12.50 (br s, 1H, -COOH) δ 7.25 (s, 1H, Ar-H6) δ 6.95 (s, 1H, Ar-H3) δ 3.80 (s, 3H, -OCH $_3$) δ 3.75 (s, 3H, -OCH $_3$) δ 2.20 (s, 3H, Ar-CH $_3$)
^{13}C NMR (100 MHz, DMSO- d_6)	δ 167.5 (C=O), 152.0 (C-O), 150.5 (C-O), 135.0 (C-Ar), 128.0 (C-Ar), 116.5 (CH-Ar), 114.0 (CH-Ar), 56.5 (OCH $_3$), 56.0 (OCH $_3$), 16.5 (CH $_3$)
Mass Spectrometry (ESI-)	m/z 195.1 [M-H] $^-$ (Negative mode preferred for carboxylic acids)

PART 6: APPLICATIONS IN DRUG DISCOVERY

This compound is a fundamental building block for exploring the 5-HT_{2A} receptor pharmacophore. The 2,5-dimethoxy substitution pattern is critical for binding affinity at serotonin receptors, a relationship established in seminal SAR studies.

SAR Workflow Diagram



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Caption: Figure 2. Downstream applications of CAS 32176-94-6 in medicinal chemistry and radiopharmacology.

Significance in Research

- **Ligand Design:** The acid functionality allows for the rapid generation of amide libraries to probe the steric tolerance of the receptor binding pocket.
- **Isotopic Labeling:** The methyl group at the 4-position or the methoxy groups are common sites for Carbon-11 or Tritium labeling, enabling in vivo imaging studies of biodistribution.

PART 7: SAFETY & HANDLING

GHS Classification:

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible to prevent long-term oxidative degradation.
- Disposal: Dispose of as solid organic waste. Do not discharge into drains.

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